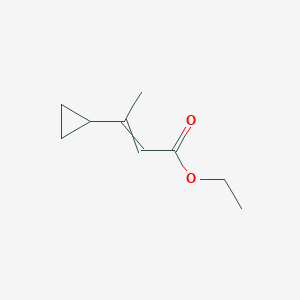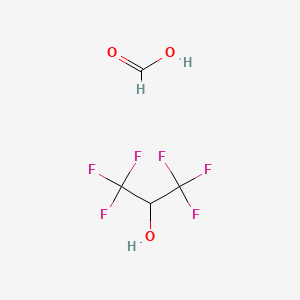
Acide (2S)-2-(Fmoc-amino)undécanoïque
Vue d'ensemble
Description
“(2S)-2-(Fmoc-amino)undecanoic acid” is a compound with the molecular formula C26H33NO4 . It is also known as Fmoc-Aund (2)-OH . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI code for “(2S)-2-(Fmoc-amino)undecanoic acid” is 1S/C26H33NO4/c1-2-3-4-5-6-7-8-17-24 (25 (28)29)27-26 (30)31-18-23-21-15-11-9-13-19 (21)20-14-10-12-16-22 (20)23/h9-16,23-24H,2-8,17-18H2,1H3, (H,27,30) (H,28,29)/t24-/m0/s1 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2S)-2-(Fmoc-amino)undecanoic acid” has a molecular weight of 423.5 g/mol . It has a XLogP3-AA value of 7.2, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 13 rotatable bonds . The exact mass and monoisotopic mass of the compound are 423.24095853 g/mol . The topological polar surface area of the compound is 75.6 Ų .Applications De Recherche Scientifique
Auto-assemblage et fabrication de matériaux
Le groupe Fmoc est connu pour ses propriétés d'auto-assemblage en raison de son caractère hydrophobe et aromatique, qui favorisent l'association des blocs de construction. Cette propriété est utilisée dans la création de nanostructures et de matériaux ayant des fonctions spécifiques. Par exemple, l'acide (2S)-2-(Fmoc-amino)undécanoïque peut être utilisé pour fabriquer des matériaux bio-inspirés ayant des applications en nanotechnologie et en science des matériaux .
Formation d'hydrogel
Les acides aminés Fmoc peuvent agir comme des hydrogels de faible poids moléculaire. Les hydrogels formés sont influencés par le type d'acide aminé et les conditions environnementales telles que le pH. Ces hydrogels ont des utilisations potentielles dans les systèmes d'administration de médicaments, l'ingénierie tissulaire et comme échafaudages pour la croissance cellulaire .
Protection chimiosélective
Le groupe Fmoc est largement utilisé pour la protection des amines et des acides aminés lors de la synthèse peptidique. Cette protection chimiosélective est essentielle dans la synthèse en plusieurs étapes des peptides et des protéines, où elle empêche les réactions indésirables et garantit le bon assemblage des séquences d'acides aminés .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-17-24(25(28)29)27-26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,2-8,17-18H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRGFQSURTWTSB-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





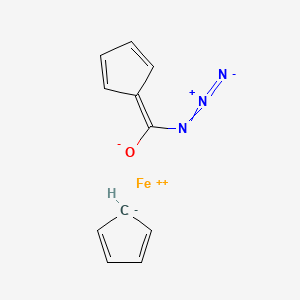
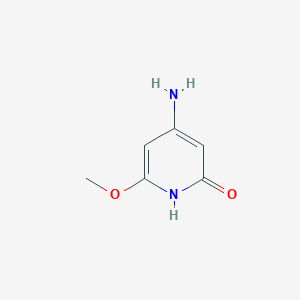
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443692.png)
![Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate](/img/structure/B1443695.png)


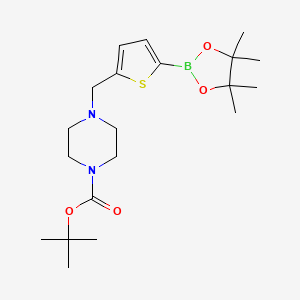
![2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-](/img/structure/B1443701.png)

